(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine
Overview
Description
(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Mechanisms in Organic Reactions
A study by Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with secondary alicyclic amines. This research provides insights into the reaction pathways, rate-determining steps, and the influence of substituents on reaction rates, which are crucial for understanding the behavior of complex amines in organic synthesis (Castro, Leandro, Quesieh, & Santos, 2001).
Analytical Profiles and Biological Matrices
De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, highlighting the importance of understanding the chemical and physical properties of such compounds for their identification and analysis in biological matrices. This research is pertinent to forensic and pharmacological studies, providing a foundation for the analysis of similar compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Reagent Development for Bioconjugation
Research by Lee, Stowell, and Krantz (1976) on 2-imino-2-methoxyethyl 1-thioglycosides as reagents for attaching sugars to proteins demonstrates the utility of specific chemical groups in bioconjugation processes. This work is relevant to the development of targeted drug delivery systems and biomolecular research tools (Lee, Stowell, & Krantz, 1976).
Catalysis and Polymerization
A study by Oku, Arita, Tsuneki, and Ikariya (2004) on the selective N-methylation of bifunctionalized amines with supercritical methanol over solid catalysts highlights the role of catalysts in enhancing reaction selectivity and efficiency. This research has implications for the synthesis of polymers and other macromolecules, where precise control over reaction pathways is desired (Oku, Arita, Tsuneki, & Ikariya, 2004).
Properties
IUPAC Name |
1-cyclopropyl-N-[(2-methoxyphenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-7-8-11)14-9-12-5-3-4-6-13(12)15-2/h3-6,10-11,14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPQGBOSPTCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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